1H-pyrazole-4-sulfonyl chloride chemical properties
1H-pyrazole-4-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 1H-Pyrazole-4-Sulfonyl Chloride For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazole-4-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines two highly valuable pharmacophores: the pyrazole ring and the sulfonyl chloride functional group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1]
This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 1H-pyrazole-4-sulfonyl chloride, with a focus on its role as a versatile intermediate for the development of novel therapeutic agents.
Chemical and Physical Properties
Quantitative data for the parent 1H-pyrazole-4-sulfonyl chloride is limited; therefore, data for common methylated and substituted analogs are also provided for comparison.
Table 1: Core Chemical Properties and Identifiers
| Property | 1H-Pyrazole-4-sulfonyl chloride | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| Molecular Formula | C₃H₃ClN₂O₂S[2] | C₄H₅ClN₂O₂S[3][4] | C₁₀H₉ClN₂O₂S[5] |
| Molecular Weight | 166.59 g/mol [2] | 180.61 g/mol [3][4] | 256.71 g/mol [5] |
| Exact Mass | 165.9603762 Da[2] | 180.00 g/mol (approx.) | 256.01 g/mol (approx.) |
| IUPAC Name | 1H-pyrazole-4-sulfonyl chloride[2] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| CAS Number | 438630-64-9[2][3] | 288148-34-5[3] | 342405-38-3[5] |
| SMILES | C1=C(C=NN1)S(=O)(=O)Cl[2] | Cn1cc(cn1)S(Cl)(=O)=O[4] | Cc1c(c(S(=O)(=O)Cl)cn1-c2ccccc2) |
| InChI Key | MRPFJQLRQGTKNI-UHFFFAOYSA-N[2] | RDAVKKQKMLINOH-UHFFFAOYSA-N[4] | Not readily available |
Table 2: Physical Properties
| Property | Value | Compound |
| Appearance | Solid | 1H-Pyrazole-4-sulfonyl chloride |
| White crystalline solid[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Colorless or yellow crystal[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Melting Point | 57 °C[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| Boiling Point | 295.7 ± 13.0 °C (Predicted)[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, ethanol, and ether.[3][5] | General for pyrazole sulfonyl chlorides |
| Stability | Stable under dry conditions; may hydrolyze or decompose in contact with water/moisture.[5][6] | General for pyrazole sulfonyl chlorides |
Spectral Data
Detailed spectral data for the unsubstituted 1H-pyrazole-4-sulfonyl chloride is not widely published. The following table summarizes ¹H NMR data for common derivatives.
Table 3: ¹H NMR Spectral Data for 1H-Pyrazole-4-sulfonyl chloride Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Assignments | Source |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | [1] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, CH₃), 2.47 (s, 3H, CH₃) | [1] |
Reactivity and Synthetic Applications
The chemistry of 1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The polar sulfur-chlorine bond is highly susceptible to nucleophilic attack, making it an excellent reagent for forming sulfonamide and sulfonate ester linkages.
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Sulfonamide Formation : This is the most prominent reaction. 1H-pyrazole-4-sulfonyl chloride readily reacts with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine), to yield the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is a cornerstone of medicinal chemistry for accessing the biologically important sulfonamide scaffold.
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Sulfonate Ester Formation : Reaction with alcohols or phenols yields pyrazole-4-sulfonate esters. These esters can serve as effective leaving groups in subsequent substitution reactions or be integral parts of a final drug molecule.
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Hydrolysis : Like most sulfonyl chlorides, the compound is sensitive to moisture and can hydrolyze to the corresponding 1H-pyrazole-4-sulfonic acid.[5]
Role in Drug Discovery and Development
1H-pyrazole-4-sulfonyl chloride is not typically a therapeutic agent itself but serves as a crucial intermediate for synthesizing libraries of diverse compounds for biological screening. The combination of the stable, aromatic pyrazole core with the versatile reactivity of the sulfonyl chloride handle allows for the systematic exploration of chemical space around a privileged scaffold.
Derivatives synthesized from this precursor have been investigated for a wide range of biological activities, including antiproliferative and anticancer effects.[1] The general workflow involves synthesizing the sulfonyl chloride and then reacting it with a library of diverse amines or alcohols to generate a corresponding library of sulfonamides or sulfonate esters, which are then subjected to high-throughput biological screening.
Experimental Protocols
The following are generalized experimental protocols based on published literature for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.
Protocol: Synthesis of Substituted Pyrazole-4-Sulfonyl Chlorides
This protocol is adapted from the sulfonylation of substituted pyrazoles.[1]
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Setup : To a stirred solution of chlorosulfonic acid (approx. 5.5 equivalents) in chloroform (approx. 7 mL per gram of pyrazole) in a flask equipped with a nitrogen inlet, cool the mixture to 0 °C using an ice bath.
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Addition : Slowly add a solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole, 1 equivalent) in chloroform (approx. 3 mL per gram) to the chlorosulfonic acid solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.
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Heating : After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10 hours.
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Thionyl Chloride Addition : Add thionyl chloride (approx. 1.3 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes. Stir for an additional 2 hours at 60 °C.
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Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Work-up : Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
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Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification : The crude sulfonyl chloride can be purified by column chromatography if necessary.
Protocol: Synthesis of Pyrazole-4-Sulfonamides
This protocol describes the general reaction of a pyrazole-4-sulfonyl chloride with an amine.[1]
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Setup : In a reaction flask, dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in dichloromethane (approx. 5 volumes relative to the sulfonyl chloride).
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Addition : At room temperature (25–30 °C), add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane (approx. 5 volumes) to the amine solution.
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Reaction : Stir the reaction mixture for approximately 16 hours at 25–30 °C.
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Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.
-
Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel to obtain the pure pyrazole-4-sulfonamide.
Safety and Handling
1H-pyrazole-4-sulfonyl chloride and its analogs are reactive and hazardous chemicals that must be handled with appropriate safety precautions.
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Handling : Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Avoid formation and inhalation of dust.[6][7] Prevent contact with skin and eyes.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] These compounds are often moisture-sensitive and should be stored under an inert atmosphere.[8]
-
Incompatibilities : Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines, as violent reactions can occur.[3][6]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Table 4: GHS Hazard Information for Pyrazole Sulfonyl Chlorides
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |
| Acute Toxicity | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin.[9] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[6] |
Conclusion
1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its dual-functionality, combining the privileged pyrazole scaffold with the reactive sulfonyl chloride handle, provides a direct and efficient route to vast libraries of pyrazole sulfonamides and related derivatives. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory to develop the next generation of therapeutic agents.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. merckmillipore.com [merckmillipore.com]





